molecular formula C11H17N5O2 B14913733 1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide

1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide

Cat. No.: B14913733
M. Wt: 251.29 g/mol
InChI Key: YKTFLRURLSFMBS-UHFFFAOYSA-N
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Description

1-Isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide is a heterocyclic compound featuring a pyrrolidone core substituted with an isobutyl group at the 1-position and a 1,2,4-triazole carboxamide moiety at the 3-position.

Properties

Molecular Formula

C11H17N5O2

Molecular Weight

251.29 g/mol

IUPAC Name

1-(2-methylpropyl)-5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C11H17N5O2/c1-7(2)4-16-5-8(3-9(16)17)10(18)14-11-12-6-13-15-11/h6-8H,3-5H2,1-2H3,(H2,12,13,14,15,18)

InChI Key

YKTFLRURLSFMBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(CC1=O)C(=O)NC2=NC=NN2

Origin of Product

United States

Preparation Methods

The synthesis of 1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide typically involves multistep organic reactions. One common synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the triazole moiety and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability .

Chemical Reactions Analysis

1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The triazole and pyrrolidine rings can participate in substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring may contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several triazole derivatives, enabling comparisons based on substituent effects, bioactivity, and applications. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Triazole Derivatives

Compound Name Core Structure Key Substituents Primary Application LD₅₀ (mg/kg) Key Biological Effects
1-Isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide Pyrrolidone Isobutyl, triazole carboxamide Not explicitly stated N/A Insufficient data
2-Cyano-N-(1H-1,2,4-triazol-3-yl) acetamide (Compound 1, ) Acetamide Cyano, triazole Rodenticide 391.7 ↑ AST, ALT, urea, creatinine; ↓ total protein
Ethyl 2-amino-5-cyano-1,6-dihydro-6-oxo-1-(1H-1,2,4-triazol-3-yl) pyridine-3-carboxylate (Compound 3, ) Pyridine Cyano, triazole, ethyl ester Rodenticide 160.6 Hepatic necrosis, renal tubular degeneration
[(1-Phenyl-5-(heteroaryl)-1H-1,2,4-triazol-3-yl)oxy]acetic acid derivatives () Triazole-linked aryl/heteroaryl Phenyl, heteroaryl, acetic acid Plant safener (crop protectant) N/A Mitigates herbicide toxicity in crops

Key Observations

Structural Similarities and Differences

  • Triazole Moiety : All compounds feature a 1,2,4-triazole group, which enhances binding to biological targets (e.g., enzymes or receptors) via hydrogen bonding and π-π stacking .
  • Substituent Effects :

  • The pyridine ring in Compound 3 introduces aromaticity and planar geometry, likely enhancing intercalation with biomolecules, whereas the pyrrolidone core in the target compound offers conformational restraint .

Biological Activity

  • Rodenticides (Compounds 1 and 3) :

  • Compound 3 exhibits higher toxicity (LD₅₀ = 160.6 mg/kg) than Compound 1 (LD₅₀ = 391.7 mg/kg), attributed to its pyridine ring and electron-withdrawing cyano group, which may enhance metabolic activation or target binding .
  • Both compounds induce hepatorenal toxicity, evidenced by elevated AST/ALT (liver damage) and urea/creatinine (kidney dysfunction) .
    • Plant Safeners (Patent Compound, ) :
  • Triazole-acetic acid derivatives act as antidotes to protect crops from herbicide damage, leveraging the triazole’s ability to modulate detoxification pathways. This contrasts with the rodenticidal triazoles, highlighting the role of auxiliary substituents in dictating application .

Field Efficacy

  • Compound 3 achieved a 68.4% reduction in rodent populations in field trials, outperforming Compound 1 (61.9%) but remaining less effective than zinc phosphide (81%). This suggests that substituent optimization (e.g., pyridine vs. acetamide) significantly impacts real-world performance .

Mechanistic and Functional Insights

  • Metabolic Activation: Cyano and ester groups in Compounds 1 and 3 may undergo hydrolysis or conjugation, generating reactive intermediates that exacerbate toxicity .
  • Target Specificity : The pyrrolidone-triazole scaffold in the target compound could theoretically interact with proteases or kinases, analogous to other triazole-based inhibitors, though experimental validation is needed.

Biological Activity

1-Isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The compound can be synthesized through a series of reactions involving isobutyl hydrazine and appropriate carbonyl compounds, leading to the formation of the triazole ring. The unique structure is characterized by the presence of an isobutyl group and a pyrrolidine core, which are believed to influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis .

Antifungal Activity

The compound has also demonstrated antifungal activity, particularly against common pathogens such as Candida albicans. The mechanism involves the disruption of fungal cell membrane integrity, leading to cell death .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. Studies have shown that it can inhibit key inflammatory pathways, potentially making it a candidate for treating inflammatory diseases .

The biological activity of this compound is thought to involve several mechanisms:

  • Interaction with Enzymes : The triazole ring can interact with enzymes involved in microbial metabolism.
  • Receptor Binding : The compound may bind to specific receptors in microbial cells, disrupting normal function and leading to cell death.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with similar triazole derivatives is beneficial:

Compound NameKey FeaturesBiological Activity
5-Cyclopropyl-4H-1,2,4-triazol-3-amineCyclopropyl groupAntifungal applications
5-(sec-butyl)-1H-1,2,4-triazol-3-amineBranched aliphatic chainPotential use in pharmaceuticals
This compound Unique isobutyl substituentAntimicrobial and anticancer activities
5-(Butane-1,4-diyl)bis(1H-1,2,4-triazol-3-amines)Bis(triazole) structureExplored for dual-targeting mechanisms

Case Studies

Recent studies have highlighted the potential of this compound in clinical settings:

  • Study on Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus with an IC50 value significantly lower than that of conventional antibiotics .
  • Anti-inflammatory Research : Another investigation explored its anti-inflammatory properties using a carrageenan-induced rat paw edema model. Results indicated a notable reduction in edema compared to control groups .

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